

In-Depth Technical Guide: Taiwanhomoflavone B (CAS Number 509077-91-2)

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Compound of Interest

Compound Name: Taiwanhomoflavone B

Cat. No.: B584326

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Taiwanhomoflavone B, with the Chemical Abstracts Service (CAS) number 509077-91-2, is a naturally occurring flavone that has garnered interest within the scientific community for its potential therapeutic applications. As a member of the flavonoid family, it shares a core phenylchromen-4-one structure, which is prevalent in a variety of plant secondary metabolites. This technical guide provides a comprehensive overview of the available scientific data on **Taiwanhomoflavone B**, with a focus on its chemical properties, biological activity, and mechanism of action. The information presented herein is intended to support further research and development efforts in the fields of medicinal chemistry, pharmacology, and drug discovery.

Chemical and Physical Properties

While specific experimental data for the physicochemical properties of **Taiwanhomoflavone B** are not widely reported in publicly available literature, general characteristics of flavones can be inferred. Flavonoids are typically crystalline solids with melting points influenced by their substitution patterns. Their solubility is generally low in water but increases in organic solvents.

Table 1: Chemical and Physical Properties of **Taiwanhomoflavone B**

Property	Value	Source
CAS Number	509077-91-2	N/A
Molecular Formula	C ₃₂ H ₂₄ O ₁₀	[1]
Molecular Weight	568.53 g/mol	[1]
IUPAC Name	3,5-dihydroxy-6,7,8-trimethoxy-2-phenyl-4H-chromen-4-one	Inferred from "Flavone B"
Synonyms	Flavone B	[2]
Appearance	Not Reported	N/A
Melting Point	Not Reported	N/A
Solubility	Not Reported	N/A
NMR Data (¹ H, ¹³ C)	Not Reported	N/A

Biological Activity and Mechanism of Action

Research has identified **Taiwanhomoflavone B**, referred to in key studies as "Flavone B," as a promising anti-neoplastic agent with a distinct mechanism of action.[2] It exhibits preferential cytotoxic activity against poorly differentiated cancer cells, a characteristic that distinguishes it from its isomer, Flavone A.[2]

Anti-Cancer Activity

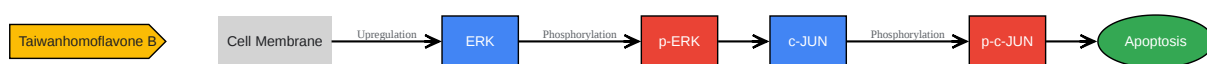
Taiwanhomoflavone B has demonstrated significant cytotoxic effects against a range of highly tumorigenic cancer cell lines.[2][3] Notably, its activity is more pronounced in poorly differentiated carcinomas.

Table 2: In Vitro Anti-Cancer Activity of **Taiwanhomoflavone B** ("Flavone B")

Cell Line	Cancer Type	Differentiation	EC ₅₀ (μM)	Source
HCT116	Colon Carcinoma	Poorly Differentiated	74.82	[4]
MIA PaCa	Pancreatic Cancer	Poorly Differentiated	33.18	[4]
SK-BR-3	Breast Cancer	Poorly Differentiated	Not Reported	[2]

Mechanism of Action: Induction of Apoptosis via the Extrinsic Pathway

The primary mechanism underlying the anti-cancer activity of **Taiwanhomoflavone B** is the induction of apoptosis.[4] Unlike its isomer, which acts through the intrinsic mitochondrial pathway, **Taiwanhomoflavone B** triggers programmed cell death via the extrinsic pathway.[4] This process is initiated by the upregulation of the phosphorylated forms of Extracellular signal-Regulated Kinase (ERK) and c-Jun N-terminal kinase (JNK).[4] The activation of the ERK/c-JUN signaling cascade is a key event in the apoptotic process induced by this compound.[4]



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Caption: Signaling pathway of **Taiwanhomoflavone B**-induced apoptosis.

Experimental Protocols

The following are summaries of the key experimental methodologies used in the studies of **Taiwanhomoflavone B** ("Flavone B").

Cell Viability Assay (MTT Assay)

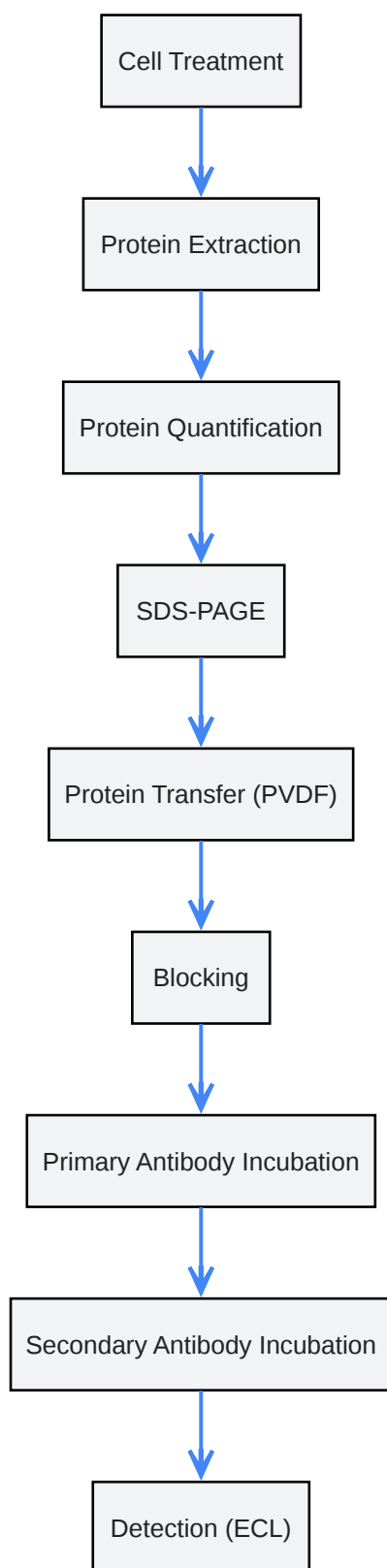
- Objective: To determine the cytotoxic effects of **Taiwanhomoflavone B** on cancer cell lines.

- Methodology:
 - Cancer cells (e.g., HCT116, MIA PaCa) were seeded in 96-well plates and allowed to adhere overnight.
 - Cells were treated with varying concentrations of **Taiwanhomoflavone B** for a specified duration (e.g., 24 hours).
 - MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated to allow for the formation of formazan crystals by viable cells.
 - The formazan crystals were dissolved in a solubilization solution (e.g., DMSO).
 - The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
 - Cell viability was calculated as a percentage of the untreated control cells.[\[2\]](#)

Western Blot Analysis for Signaling Proteins

- Objective: To investigate the effect of **Taiwanhomoflavone B** on the expression and phosphorylation of key signaling proteins (ERK, c-JUN).
- Methodology:
 - Cells were treated with **Taiwanhomoflavone B** for a specified time.
 - Total protein was extracted from the cells using a lysis buffer.
 - Protein concentration was determined using a protein assay (e.g., BCA assay).
 - Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
 - The membrane was blocked and then incubated with primary antibodies specific for total and phosphorylated forms of ERK and c-JUN.

- After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.^[4]



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Caption: General workflow for Western Blot analysis.

Conclusion

Taiwanhomoflavone B (CAS 509077-91-2), also identified in research as "Flavone B," presents a compelling profile as a potential anti-cancer agent. Its unique preferential cytotoxicity towards poorly differentiated cancer cells, mediated through the extrinsic apoptotic pathway involving ERK and c-JUN activation, suggests a targeted therapeutic potential. This technical guide summarizes the currently available data to facilitate further investigation into its pharmacological properties, safety profile, and potential for clinical development. Further studies are warranted to fully elucidate its physicochemical characteristics and to explore its efficacy in in vivo models.

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